2-Bromophenyl ethyl sulfide
Overview
Description
2-Bromophenyl ethyl sulfide is an organic compound with the molecular formula C₈H₉BrS. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl sulfide group. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophenol with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenyl ethyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride
Major Products Formed:
Substitution: Various substituted phenyl ethyl sulfides.
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl ethyl sulfide
Scientific Research Applications
2-Bromophenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used to modify biological molecules for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromophenyl ethyl sulfide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the sulfide group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
2-Chlorophenyl ethyl sulfide: Similar structure but with a chlorine atom instead of bromine.
2-Iodophenyl ethyl sulfide: Similar structure but with an iodine atom instead of bromine.
Phenyl ethyl sulfide: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Bromophenyl ethyl sulfide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. Additionally, the bromine atom provides distinct electronic and steric effects that influence the compound’s reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
1-bromo-2-ethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXZHQDXRDRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517640 | |
Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-98-4 | |
Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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